molecular formula C21H26ClNOS B13750315 3-Piperidinol, 1-ethyl-, O-ester with diphenylthioacetate, hydrochloride CAS No. 57554-27-5

3-Piperidinol, 1-ethyl-, O-ester with diphenylthioacetate, hydrochloride

Cat. No.: B13750315
CAS No.: 57554-27-5
M. Wt: 376.0 g/mol
InChI Key: FFWRMEZJTTZGIW-UHFFFAOYSA-N
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Description

3-Piperidinol, 1-ethyl-, O-ester with diphenylthioacetate, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinol, 1-ethyl-, O-ester with diphenylthioacetate, hydrochloride typically involves the esterification of 3-piperidinol, 1-ethyl- with diphenylthioacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinol, 1-ethyl-, O-ester with diphenylthioacetate, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Piperidinol, 1-ethyl-, O-ester with diphenylthioacetate, hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidinol, 1-ethyl-, O-ester with diphenylthioacetate, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-3-hydroxypiperidine
  • 1-Ethyl-3-hydroxypiperidine
  • 3-Hydroxy-1-ethylpiperidine

Uniqueness

3-Piperidinol, 1-ethyl-, O-ester with diphenylthioacetate, hydrochloride is unique due to its specific ester linkage with diphenylthioacetic acid. This structural feature imparts distinct chemical and biological properties, differentiating it from other piperidine derivatives.

Properties

CAS No.

57554-27-5

Molecular Formula

C21H26ClNOS

Molecular Weight

376.0 g/mol

IUPAC Name

O-(1-ethylpiperidin-1-ium-3-yl) 2,2-diphenylethanethioate;chloride

InChI

InChI=1S/C21H25NOS.ClH/c1-2-22-15-9-14-19(16-22)23-21(24)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19-20H,2,9,14-16H2,1H3;1H

InChI Key

FFWRMEZJTTZGIW-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CCCC(C1)OC(=S)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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